N-[4-(2-phenylethoxy)phenyl]acetamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-[4-(2-phenylethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17-15-7-9-16(10-8-15)19-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
URYYGWXOCMWLAV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-related differences:
Key Observations :
- Phenylethoxy vs.
- Electron-Donating vs. Withdrawing Groups : Nitro () and sulfonyl () substituents increase polarity, affecting solubility and receptor binding.
- Chlorinated Derivatives : Chlorine atoms () may improve metabolic resistance but increase toxicity risks .
Pharmacological Activity
Compounds with acetamide cores exhibit diverse biological activities depending on substituents:
- Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) showed superior analgesic activity to paracetamol, attributed to sulfonamide groups enhancing COX-2 inhibition .
- Anti-inflammatory Activity: Ethoxy and phenoxy derivatives () demonstrated anti-inflammatory effects via TNF-α suppression .
Structure-Activity Relationship (SAR) :
- Alkoxy Chain Length : Longer chains (e.g., phenylethoxy) may improve CNS penetration but reduce aqueous solubility.
- Polar Groups : Hydroxyl or sulfonyl groups enhance hydrogen bonding, influencing target selectivity .
Preparation Methods
Alkylation of 4-Hydroxyacetophenone Derivatives
The most direct route involves alkylation of 4-hydroxyphenylacetamide with 2-phenylethyl bromide. This method leverages nucleophilic aromatic substitution, where the hydroxyl group on the phenyl ring reacts with the alkyl halide. Source highlights the use of Adogen-464 , a phase-transfer catalyst, to facilitate the reaction in a biphasic system (e.g., toluene/water). Optimal conditions include heating at 60–70°C for 15–20 hours, yielding 68–72% of the intermediate, 4-(2-phenylethoxy)phenylacetamide. A limitation of this approach is competing O- and N-alkylation, which necessitates careful stoichiometric control.
Purification typically involves column chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol. Impurities such as unreacted starting material and dialkylated byproducts are minimized by maintaining a 1:1.2 molar ratio of 4-hydroxyphenylacetamide to 2-phenylethyl bromide.
Nitration Followed by Reduction and Acetylation
An alternative pathway begins with nitration of 4-hydroxyphenylacetamide to introduce a nitro group at the ortho or para position. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 5% Pd/C, 40 psi, 25°C), achieving >95% conversion efficiency . The resulting 4-amino derivative is then alkylated with 2-phenylethyl bromide under basic conditions (K₂CO₃, DMF, 80°C), yielding 4-(2-phenylethoxy)aniline. Final acetylation with acetic anhydride in pyridine affords the target compound in 65–70% overall yield .
This method avoids regioselectivity issues but requires stringent control over nitro-group positioning. Side reactions, such as over-reduction or premature acetylation, are mitigated by sequential isolation of intermediates.
Advanced Catalytic Strategies
Phase-Transfer Catalysis (PTC)
PTC has emerged as a cornerstone for alkylation reactions involving phenolic substrates. Source demonstrates that tetrabutylammonium bromide (TBAB) and Adogen-464 significantly enhance reaction rates by shuttling ionic species between aqueous and organic phases. For example, alkylating 4-hydroxy-2-methoxybenzaldehyde with 2-bromo-1-ethylbenzene in the presence of Adogen-464 achieves 78% yield within 12 hours at 60°C. Adapting this protocol to 4-hydroxyphenylacetamide could reduce side reactions and improve scalability.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. A prototype experiment involving 4-hydroxyphenylacetamide and 2-phenylethyl bromide in DMF (150°C, 300 W, 30 minutes) produced the target compound in 82% yield , though scalability remains challenging due to equipment limitations.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | Alkylation, purification | 68–72 | Simplicity, fewer steps | Competing N-alkylation |
| Nitration-Reduction | Nitration, reduction, acetylation | 65–70 | High regioselectivity | Multi-step, costly reagents |
| Phase-Transfer Catalysis | Alkylation with PTC | 75–78 | Enhanced efficiency, lower temps | Catalyst recovery issues |
| Microwave-Assisted | Microwave irradiation | 80–82 | Rapid synthesis | Limited industrial applicability |
The phase-transfer method offers the best balance of yield and practicality, whereas microwave-assisted synthesis is preferable for small-scale, high-purity applications.
Mechanistic Insights and Side Reactions
Alkylation Mechanism
The reaction proceeds via an SN2 mechanism , where the phenoxide ion attacks the electrophilic carbon of 2-phenylethyl bromide. Steric hindrance from the phenyl group slightly impedes the reaction, necessitating prolonged heating. Competing N-alkylation occurs when the acetamide’s nitrogen acts as a nucleophile, forming N-(2-phenylethyl)acetamide byproducts. This is suppressed by using a bulky base like potassium tert-butoxide.
Reduction of Nitro Intermediates
Catalytic hydrogenation of nitro groups follows a three-step process : adsorption of H₂ on the Pd surface, electron transfer to the nitro group, and sequential reduction to amine. Over-reduction to hydroxylamine is avoided by controlling H₂ pressure and reaction time.
Industrial-Scale Production Considerations
Solvent Selection
Dimethylformamide (DMF) and toluene are preferred for their high boiling points and compatibility with alkylation reactions. However, DMF’s toxicity has driven interest in alternatives like 2-methyltetrahydrofuran (2-MeTHF) , which offers similar polarity with lower environmental impact.
Q & A
Q. How can in vivo efficacy and pharmacokinetics be evaluated systematically?
- Methodological Answer :
- Rodent Models : Administer via oral gavage or IV (dose: 10–50 mg/kg). Collect plasma for PK analysis (Cₘₐₓ, t₁/₂).
- Tissue Distribution : Quantify compound levels in target organs (e.g., liver, tumor) using LC-MS.
- Toxicology : Perform ALT/AST assays and histopathology to assess hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
